molecular formula C11H13Cl2NO2 B6263568 3,5-DICHLORO-2-HYDROXY-N-ISOBUTYLBENZAMIDE CAS No. 100127-25-1

3,5-DICHLORO-2-HYDROXY-N-ISOBUTYLBENZAMIDE

Cat. No.: B6263568
CAS No.: 100127-25-1
M. Wt: 262.1
InChI Key:
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Description

3,5-Dichloro-2-hydroxy-N-isobutylbenzamide is an organic compound with the molecular formula C11H13Cl2NO2. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and an isobutyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-hydroxy-N-isobutylbenzamide typically involves the chlorination of 2-hydroxybenzamide followed by the introduction of the isobutyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-hydroxy-N-isobutylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzamide core.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated benzamides.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,5-Dichloro-2-hydroxy-N-isobutylbenzamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-hydroxy-N-isobutylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-hydroxybenzoic acid
  • 3,5-Dichloro-2-hydroxybenzaldehyde
  • 3,5-Dichloro-2-hydroxybenzyl alcohol

Uniqueness

3,5-Dichloro-2-hydroxy-N-isobutylbenzamide is unique due to the presence of the isobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

100127-25-1

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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